molecular formula C13H15N3OS B3749121 [4-amino-2-(isopropylamino)-1,3-thiazol-5-yl](phenyl)methanone

[4-amino-2-(isopropylamino)-1,3-thiazol-5-yl](phenyl)methanone

Cat. No. B3749121
M. Wt: 261.34 g/mol
InChI Key: WHJIFFVMTRXENN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclin-dependent kinase 9 (CDK9) inhibitor HH1 is a potent and selective inhibitor of CDK9, a protein kinase involved in regulating transcription and cell cycle progression. CDK9 plays a crucial role in the transcriptional elongation of genes, making it a valuable target for cancer therapy. Inhibition of CDK9 can lead to the reactivation of epigenetically silenced genes, making CDK9 inhibitors like HH1 promising candidates for cancer treatment .

Preparation Methods

The synthesis of CDK9 inhibitor HH1 involves several steps, including the preparation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve optimal yields .

Industrial production methods for CDK9 inhibitor HH1 may involve large-scale synthesis using continuous flow reactors or batch processes. These methods are designed to ensure high purity and consistency of the final product while minimizing waste and production costs .

Chemical Reactions Analysis

CDK9 inhibitor HH1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of CDK9 inhibitor HH1 may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Comparison with Similar Compounds

CDK9 inhibitor HH1 can be compared with other similar compounds, such as:

CDK9 inhibitor HH1 is unique in its high selectivity and potency against CDK9, making it a valuable tool for studying CDK9-related pathways and a promising candidate for cancer therapy .

properties

IUPAC Name

[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-8(2)15-13-16-12(14)11(18-13)10(17)9-6-4-3-5-7-9/h3-8H,14H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJIFFVMTRXENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=C(S1)C(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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